molecular formula C19H28BrNO3 B12447632 5-Bromo-2-(dodecanoylamino)benzoic acid

5-Bromo-2-(dodecanoylamino)benzoic acid

Katalognummer: B12447632
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: MHQVUTSCKGIBEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(dodecanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a dodecanoylamino group at the 2nd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dodecanoylamino)benzoic acid typically involves the bromination of a precursor compound followed by the introduction of the dodecanoylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 5-bromo-2-aminobenzoic acid. This intermediate is then reacted with dodecanoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, amide formation, and purification. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(dodecanoylamino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while hydrolysis can produce the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(dodecanoylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(dodecanoylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecanoylamino group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-(dodecanoylamino)benzoic acid is unique due to the presence of the dodecanoylamino group, which imparts specific properties such as increased hydrophobicity and potential for membrane interaction. This distinguishes it from other similar compounds that may lack this functional group.

Eigenschaften

Molekularformel

C19H28BrNO3

Molekulargewicht

398.3 g/mol

IUPAC-Name

5-bromo-2-(dodecanoylamino)benzoic acid

InChI

InChI=1S/C19H28BrNO3/c1-2-3-4-5-6-7-8-9-10-11-18(22)21-17-13-12-15(20)14-16(17)19(23)24/h12-14H,2-11H2,1H3,(H,21,22)(H,23,24)

InChI-Schlüssel

MHQVUTSCKGIBEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.